"Methyl 4-cyano-1H-pyrrole-2-carboxylate" CAS number 937-18-8
"Methyl 4-cyano-1H-pyrrole-2-carboxylate" CAS number 937-18-8
An In-depth Technical Guide to Methyl 4-cyano-1H-pyrrole-2-carboxylate (CAS 937-18-8)
Introduction
Methyl 4-cyano-1H-pyrrole-2-carboxylate is a substituted pyrrole derivative that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and organic synthesis. The pyrrole ring is a fundamental heterocyclic scaffold present in a vast array of biologically active molecules and natural products, including heme, chlorophyll, and various alkaloids.[1] The unique electronic properties of the pyrrole ring, coupled with the ability to introduce diverse functional groups, make it a privileged structure in drug design.[1]
This guide provides a comprehensive technical overview of Methyl 4-cyano-1H-pyrrole-2-carboxylate, covering its physicochemical properties, synthesis, reactivity, and applications. It is intended for researchers, scientists, and drug development professionals who are interested in leveraging this versatile building block for the creation of novel chemical entities.
Physicochemical Properties and Safety Data
A summary of the key physicochemical properties of Methyl 4-cyano-1H-pyrrole-2-carboxylate is presented in the table below.
| Property | Value | Source |
| CAS Number | 937-18-8 | [2] |
| Molecular Formula | C₇H₆N₂O₂ | |
| Molecular Weight | 150.14 g/mol | |
| IUPAC Name | methyl 4-cyano-1H-pyrrole-2-carboxylate | |
| Synonyms | 4-Cyano-1H-pyrrole-2-carboxylic acid methyl ester | [3] |
| Physical Form | Solid | |
| Purity | ≥97% | |
| InChI Key | KLLCRUMWQRYULP-UHFFFAOYSA-N |
Safety and Handling:
Methyl 4-cyano-1H-pyrrole-2-carboxylate is classified as harmful and an irritant.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[2] Work should be conducted in a well-ventilated area or a chemical fume hood.[2]
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
GHS Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Synthesis and Mechanistic Insights
The synthesis of Methyl 4-cyano-1H-pyrrole-2-carboxylate can be approached through several synthetic strategies common for the construction of substituted pyrroles. A plausible synthetic route would involve the formation of the pyrrole ring followed by functional group manipulations. One common method for pyrrole synthesis is the Paal-Knorr synthesis.[1]
A potential synthetic workflow is outlined below:
Caption: Proposed synthetic workflow for Methyl 4-cyano-1H-pyrrole-2-carboxylate.
Exemplary Experimental Protocol:
A detailed experimental protocol for the synthesis of a related compound, methyl pyrrole-2-carboxylate, involves the reaction of 2-(trichloroacetyl)-pyrrole with sodium methoxide.[4] This can be adapted for the synthesis of the target molecule.
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Preparation of a suitable precursor: A precursor such as a 4-halo-pyrrole-2-carboxylate could be synthesized using established methods.
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Cyanation: The 4-halo-pyrrole-2-carboxylate can then undergo a cyanation reaction, for example, using a metal cyanide catalyst, to introduce the cyano group at the 4-position.
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Purification: The crude product would then be purified using techniques such as column chromatography or recrystallization to yield the final product.
Reactivity and Chemical Transformations
The chemical reactivity of Methyl 4-cyano-1H-pyrrole-2-carboxylate is dictated by its three key functional groups: the pyrrole ring, the cyano group, and the methyl ester.
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Pyrrole Ring: The pyrrole ring is an electron-rich aromatic system and is susceptible to electrophilic substitution reactions. The directing effects of the electron-withdrawing ester and cyano groups will influence the position of substitution.
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Cyano Group: The nitrile group can undergo a variety of transformations, including hydrolysis to a carboxylic acid or a carboxamide, and reduction to an amine.
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Methyl Ester: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. It can also be converted to other functional groups such as amides or be reduced to an alcohol.
Caption: Key chemical transformations of Methyl 4-cyano-1H-pyrrole-2-carboxylate.
Applications in Research and Drug Development
Methyl 4-cyano-1H-pyrrole-2-carboxylate serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[5] The pyrrole scaffold is a key component of numerous anticancer agents.[1]
A notable application of pyrrole-2-carboxamide derivatives, which can be synthesized from Methyl 4-cyano-1H-pyrrole-2-carboxylate, is in the development of inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3) for the treatment of drug-resistant tuberculosis.[6] Structure-activity relationship (SAR) studies have shown that modifications to the pyrrole ring and the carboxamide moiety can significantly impact the anti-TB activity of these compounds.[6]
Caption: Application in the development of anti-tuberculosis agents.
Spectroscopic Characterization
The structural elucidation of Methyl 4-cyano-1H-pyrrole-2-carboxylate and its derivatives relies on standard spectroscopic techniques.
| Technique | Expected Characteristics |
| ¹H NMR | Signals corresponding to the pyrrole ring protons, the N-H proton, and the methyl ester protons. The chemical shifts will be influenced by the electron-withdrawing nature of the cyano and ester groups. A reference spectrum is available in spectral databases.[7] |
| ¹³C NMR | Resonances for the carbon atoms of the pyrrole ring, the cyano group, the ester carbonyl, and the methyl group. |
| IR Spectroscopy | Characteristic absorption bands for the N-H stretch, the C≡N stretch of the nitrile, and the C=O stretch of the ester. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (150.14 g/mol ). |
Conclusion
Methyl 4-cyano-1H-pyrrole-2-carboxylate is a synthetically versatile and valuable building block with significant potential in organic synthesis and medicinal chemistry. Its utility is demonstrated by its application in the development of novel therapeutic agents, particularly for challenging diseases like drug-resistant tuberculosis.[6] A thorough understanding of its synthesis, reactivity, and spectroscopic properties is crucial for its effective utilization in research and drug development endeavors. Future research will likely continue to explore the diverse chemical space accessible from this important intermediate, leading to the discovery of new and potent bioactive molecules.
References
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PubChem. 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid | C7H6N2O2 | CID 71692389. Available from: [Link]
- Kadokawa, J., et al. Direct oxidation of 4-methylpyrrole-2-carboxylates with DDQ in the presence of a glycol. Arkivoc, 2012, (v), 214-222.
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PubChem. Methyl 4-methylpyrrole-2-carboxylate | C7H9NO2 | CID 205982. Available from: [Link]
- Zhao, H., et al. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry, 2021, 64(15), 11468-11486.
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AuteChem. Understanding Methyl 1H-Pyrrole-2-Carboxylate: Properties & Applications for Buyers. Available from: [Link]
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PrepChem.com. Synthesis of methyl pyrrole-2-carboxylate. Available from: [Link]
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MolecularInfo. 4-CYANO-1H-PYRROLE-2-CARBOXYLIC ACID METHYL ESTER molecular information. Available from: [Link]
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PubChem. 4-methyl-1H-pyrrole-2-carboxylic acid | C6H7NO2 | CID 14643173. Available from: [Link]
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